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4-Methoxy-3,3-dimethylbutanoic acid Documentation Hub

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  • Product: 4-Methoxy-3,3-dimethylbutanoic acid
  • CAS: 861592-92-9

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of Novel Carboxylic Acids

Executive Summary The characterization of novel carboxylic acids presents a unique set of challenges due to their propensity for strong intermolecular hydrogen bonding and pH-dependent ionization. Unlike simple hydrocarb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of novel carboxylic acids presents a unique set of challenges due to their propensity for strong intermolecular hydrogen bonding and pH-dependent ionization. Unlike simple hydrocarbons, carboxylic acids exist in a dynamic equilibrium between monomeric and dimeric forms, which significantly alters their spectroscopic "fingerprint" across IR and NMR platforms.

This guide moves beyond basic functional group identification. It provides a rigorous, self-validating workflow for confirming the identity, purity, and electronic environment of novel carboxylic acid moieties, essential for downstream applications in structure-activity relationship (SAR) studies and metabolic profiling.

Phase 1: Vibrational Spectroscopy (FTIR)

The First Line of Defense

Fourier Transform Infrared (FTIR) spectroscopy is not merely a checkbox; it is the primary method for assessing the hydrogen-bonding network of your molecule. In the solid or neat liquid state, carboxylic acids rarely exist as discrete molecules.

The Monomer-Dimer Equilibrium

The most critical insight a senior scientist must apply here is the shift in the Carbonyl (


) stretching frequency .
  • The Dimer (Standard State): In condensed phases (neat liquids, KBr pellets), carboxylic acids form stable cyclic dimers via dual hydrogen bonds. This weakens the

    
     bond, lowering its force constant.
    
    • Signal: Sharp, intense band at 1710 ± 10 cm⁻¹ .

    • Diagnostic: A broad, jagged

      
       stretch from 2500–3300 cm⁻¹  that often overlaps and obscures 
      
      
      
      stretching bands.[1] This "fermi resonance" pattern is the hallmark of the dimer.
  • The Monomer (Dilute/Sterically Hindered): If your novel acid is highly sterically hindered or dissolved in a dilute non-polar solvent (e.g.,

    
    ), the hydrogen bonds break.
    
    • Signal: The

      
       band shifts to higher energy, typically 1760 ± 10 cm⁻¹ .
      
    • Diagnostic: The broad

      
       band collapses into a sharp, distinct peak near 3500–3550 cm⁻¹ .
      

Experimental Protocol: Dimer Differentiation

  • Neat Analysis: Collect the spectrum of the solid/oil using ATR (Attenuated Total Reflectance). Note the

    
     peak.[2][3][4]
    
  • Dilution Test: Dissolve the sample in dry

    
     or 
    
    
    
    (<0.01 M).
  • Validation: If the

    
     peak shifts blue (higher wavenumber) by ~40-50 cm⁻¹, you have confirmed the presence of a free carboxylic acid group capable of dimerization.
    
Key Vibrational Modes Table
ModeFrequency (cm⁻¹)IntensityStructural Insight
O-H Stretch 2500–3300 (Broad)VariableIndicates strong H-bonded dimer.[1][2] "V" shape often centers ~3000.
C=O Stretch 1700–1725 (Dimer)StrongThe "Cardio" of the spectrum. Lower freq = conjugation or H-bonding.
C=O Stretch 1760 (Monomer)StrongIndicates free acid (dilute) or steric hindrance preventing dimerization.
C-O Stretch 1210–1320StrongConfirms the C-O single bond; distinguishes from ketones/aldehydes.
O-H Bend 1400–1440MediumIn-plane bending; useful for confirmation if O-H stretch is obscured.

Phase 2: Nuclear Magnetic Resonance (NMR)

The Structural Skeleton

NMR characterization of carboxylic acids is notorious for the "vanishing proton." The acidic proton (


) is labile and its chemical shift is heavily solvent-dependent.
Solvent Selection Strategy

Do not default to


 for novel acids.
  • Chloroform-d (

    
    ): 
    
    • Behavior: The acid proton appears as a broad singlet, often drifting between 10–13 ppm .

    • Risk:[3] In dilute samples, the proton exchange rate may be intermediate on the NMR timescale, causing the peak to broaden into the baseline and effectively "disappear."

    • Use Case: Structural elucidation of the carbon backbone (non-labile protons).

  • Dimethyl Sulfoxide-d6 (

    
    ): 
    
    • Behavior: DMSO acts as a strong hydrogen bond acceptor. It "locks" the acidic proton, resulting in a sharp, distinct singlet usually between 12–14 ppm .

    • Benefit: This allows for accurate integration, confirming you have exactly one acid unit per molecule.

    • Use Case: Quantitation and confirmation of the acid moiety.[4]

Carbon-13 ( ) Verification

The carbonyl carbon is the anchor.

  • Shift Range: 165–185 ppm .

  • Differentiation:

    • Acids/Esters: ~165–185 ppm.

    • Ketones/Aldehydes: ~190–220 ppm.

  • Coupling: In proton-decoupled spectra, this appears as a singlet.

Self-Validating Protocol: The


 Shake 
To confirm a peak is indeed the 

proton and not a downfield aldehyde or phenol:
  • Run the standard

    
     NMR in 
    
    
    
    .
  • Add 1-2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake and re-run.

  • Result: The

    
     peak will disappear (exchange with 
    
    
    
    ) or shift to the HDO water peak (~4.7 ppm). If the peak remains, it is not an exchangeable acid proton.

Phase 3: Mass Spectrometry (MS)

Molecular Weight & Fragmentation

For carboxylic acids, ionization technique is paramount. Standard Electron Impact (EI) can be too harsh, often dehydrating the molecule (


) or decarboxylating it (

) before the molecular ion is detected.
Electrospray Ionization (ESI) - Negative Mode

This is the gold standard for carboxylic acids.

  • Mechanism: Acids easily lose a proton (

    
    ) to become carboxylate anions (
    
    
    
    ).
  • Mode: Run in ESI Negative (

    
    ) .
    
  • Observation: Look for the

    
      peak. This is often the base peak and provides a high-confidence molecular weight determination.
    
  • Sensitivity: Negative mode is significantly more sensitive for acids than positive mode, reducing background noise from neutral contaminants.

Fragmentation Patterns (McLafferty Rearrangement)

If using EI or MS/MS, look for the McLafferty rearrangement if your acid has a


-hydrogen.
  • Mechanism: Transfer of a

    
    -hydrogen to the carbonyl oxygen, followed by cleavage of the 
    
    
    
    bond.
  • Characteristic Fragment: For linear acids, this often yields a peak at m/z 60 (

    
    ), a signature of the carboxylic acid head group.
    

Integrated Characterization Workflow

The following diagram illustrates the logical decision tree for characterizing a novel acid.

G Start Novel Carboxylic Acid Sample IR_Step Step 1: ATR-FTIR (Solid/Neat) Start->IR_Step IR_Decision Broad OH (2500-3300) & C=O (~1710)? IR_Step->IR_Decision NMR_Step Step 2: 1H NMR (Solvent Selection) IR_Decision->NMR_Step Yes Reeval Re-evaluate Functional Group (Check Aldehyde/Ketone) IR_Decision->Reeval No Solvent_Choice Choice: DMSO-d6 NMR_Step->Solvent_Choice NMR_Result Sharp Singlet 12-14 ppm? Solvent_Choice->NMR_Result D2O_Test Validation: D2O Shake Test NMR_Result->D2O_Test Yes NMR_Result->Reeval No MS_Step Step 3: MS Analysis (ESI Negative Mode) D2O_Test->MS_Step Proton Disappears MS_Result Observe [M-H]- Ion? MS_Step->MS_Result Final Confirmed Structure MS_Result->Final Yes MS_Result->Reeval No

Caption: Logical workflow for the spectroscopic validation of carboxylic acids, prioritizing non-destructive techniques and solvent-specific optimization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6][7] (The definitive text on organic spectroscopy).

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] (Authoritative source on solvent-induced shifts).

  • NIST Chemistry WebBook. "Infrared Spectra of Carboxylic Acids." National Institute of Standards and Technology. (Standard reference data for IR bands).

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids." (Detailed analysis of monomer/dimer IR shifts).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI negative mode ionization mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Senior Application Scientist's Guide to NMR Spectroscopy for Structural Analysis of Organic Compounds

Introduction: Beyond the Spectrum Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic compounds.[1] It is an unparalleled tool that allows us to ob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic compounds.[1] It is an unparalleled tool that allows us to observe the magnetic properties of atomic nuclei, providing a detailed roadmap of the molecular architecture.[2] Unlike other spectroscopic methods, a complete analysis and interpretation of the entire NMR spectrum is typically expected, yielding a wealth of information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][3]

This guide moves beyond a simple recitation of techniques. It is designed to provide researchers, scientists, and drug development professionals with the underlying logic and field-proven insights necessary to not just acquire data, but to strategically interrogate a molecule. We will explore the causality behind experimental choices, ensuring that each step, from sample preparation to the final structural assignment, is part of a cohesive and self-validating analytical system.

The core principle of NMR involves placing a sample in a strong external magnetic field, which causes the magnetic moments of NMR-active nuclei (like ¹H and ¹³C) to align in specific spin states.[4][5] By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy levels.[1][5] The specific frequency at which a nucleus resonates is profoundly influenced by its local electronic environment, giving rise to the chemical shift—the cornerstone of NMR analysis.[6][7]

Part 1: The Foundation - 1D NMR Spectroscopy

One-dimensional NMR experiments are the starting point for virtually all structural elucidations, providing the fundamental pieces of the molecular puzzle.[8]

Proton (¹H) NMR: The Initial Blueprint

The ¹H nucleus is the most sensitive and abundant isotope of hydrogen, making ¹H NMR the workhorse of structural analysis.[3] A standard ¹H spectrum provides three critical pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative groups are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear upfield.[7]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[3][6]

  • Spin-Spin Coupling (J-coupling): The signal for a proton is split into a multiplet by the influence of neighboring, non-equivalent protons.[4] The "n+1 rule" is a common heuristic, where 'n' neighboring protons split a signal into 'n+1' peaks.[6] This provides direct evidence of atomic connectivity.

Carbon-13 (¹³C) NMR: The Carbon Skeleton

While the ¹³C isotope has a low natural abundance (~1.1%) and lower intrinsic sensitivity than ¹H, its spectrum is indispensable for defining the carbon framework of a molecule.[3] Key characteristics include:

  • Broad Chemical Shift Range: Typically 0-220 ppm, which minimizes signal overlap compared to ¹H NMR.

  • Proton Decoupling: ¹³C spectra are almost always acquired with broadband proton decoupling. This collapses the complex splitting patterns caused by attached protons into single, sharp lines for each unique carbon, simplifying the spectrum and enhancing the signal-to-noise ratio.[3]

  • Lack of Integration: Due to the decoupling process and long relaxation times, standard ¹³C peak integrals are not proportional to the number of carbons and are generally not used for quantification.[9]

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types

A limitation of a standard ¹³C spectrum is that it doesn't explicitly identify whether a signal arises from a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon. The DEPT experiment elegantly solves this. It is a set of experiments that uses different pulse angles to manipulate the phase of the carbon signals based on the number of attached protons.

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive peaks.

  • DEPT-90: Shows only CH (methine) carbons as positive peaks.

  • DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.

By comparing these three spectra, one can unambiguously assign the multiplicity of every carbon in the molecule, except for quaternary carbons, which are absent from all DEPT spectra.[3]

Part 2: Building the Framework - 2D NMR Spectroscopy

While 1D NMR provides the individual parts list, 2D NMR shows how they are connected. These experiments add a second frequency dimension, plotting correlations between nuclei as cross-peaks.[10]

COSY (COrrelation SpectroscopY): Mapping ¹H-¹H Connections

The COSY experiment is the simplest and one of the most crucial 2D techniques. It identifies protons that are coupled to each other through bonds (typically 2-3 bonds).[10][11]

  • How to Read It: The 1D ¹H spectrum is plotted on both the x and y axes. The signals on the diagonal correspond to the peaks in the 1D spectrum. The crucial information comes from the off-diagonal cross-peaks. A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are J-coupled.

  • Causality: By "walking" through the COSY spectrum from one cross-peak to the next, you can trace out entire spin systems, connecting adjacent protons and building molecular fragments piece by piece.[8]

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Links

The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[11][12]

  • How to Read It: The ¹H spectrum is displayed on one axis (typically F2, the x-axis) and the ¹³C spectrum on the other (F1, the y-axis). Each cross-peak indicates a direct C-H bond.[3][12]

  • Causality: This is the most reliable way to assign the chemical shift of a protonated carbon. If a proton's assignment is known (e.g., from COSY), the carbon it is attached to is immediately identified via the HSQC correlation. This experiment is significantly more sensitive than ¹³C NMR alone because it detects the high-sensitivity ¹H nucleus.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connections

The HMBC experiment is the key to assembling the full molecular structure. It reveals correlations between protons and carbons over multiple bonds, typically 2 or 3 bonds (²J_CH, ³J_CH).[11]

  • How to Read It: Like HSQC, the spectrum has ¹H and ¹³C axes. A cross-peak indicates a long-range coupling between a proton and a carbon. Importantly, direct one-bond correlations are usually suppressed.

  • Causality: HMBC is critical for connecting the fragments identified by COSY. It allows you to see correlations from protons to non-protonated carbons (like carbonyls or quaternary carbons) and across heteroatoms (e.g., H-C-O-C). This information bridges the gaps in the structure, linking the spin systems together to form the complete carbon skeleton.[8]

Part 3: A Unified Workflow for Structural Elucidation

A systematic approach is essential for efficiently solving a chemical structure. The combination of 1D and 2D NMR experiments provides a logical, self-validating workflow.[8]

Sources

Application

Cell-based assays to determine cytotoxicity of methoxy compounds

Overcoming Metabolic Artifacts and Assay Interference Abstract Methoxy (-OCH₃) substitution is a prevalent strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of phenolic compounds. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Metabolic Artifacts and Assay Interference

Abstract

Methoxy (-OCH₃) substitution is a prevalent strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of phenolic compounds. However, this structural motif introduces unique challenges in cytotoxicity profiling. Methoxy compounds often undergo cytochrome P450-mediated O-demethylation, generating reactive intermediates (e.g., aldehydes, quinones) that standard cell lines may fail to detect due to low metabolic competence. Furthermore, many methoxy-flavonoids exhibit intrinsic reductive potential, causing false-positive viability signals in tetrazolium-based assays (MTT/MTS). This guide outlines a validated workflow to accurately determine the cytotoxicity of methoxy compounds, prioritizing ATP-based endpoints and metabolically competent models.

The "Methoxy Paradox" in Assay Design

Before initiating wet-lab work, researchers must recognize two critical failure modes specific to methoxy compounds:

  • The False Viability Signal (Redox Interference): Many methoxy-substituted compounds (particularly flavonoids and polyphenols) can directly reduce tetrazolium salts (MTT, MTS, XTT) to formazan in the absence of cellular metabolism. This non-enzymatic reduction mimics high cell viability, potentially masking toxic effects.

  • The Metabolic Blind Spot: Toxicity often arises not from the parent methoxy compound, but from its O-demethylated metabolites (e.g., formaldehyde release or reactive phenol generation). Standard cell lines (HEK293, CHO, HeLa) lack the specific CYP450 isoforms (CYP1A1/1B1, CYP2E1) required for this bioactivation, leading to false-negative toxicity results.

Strategic Workflow

The following decision tree illustrates the required logic for selecting the correct assay based on the compound's properties.

MethoxyWorkflow Start Compound: Methoxy-Substituted Solubility Step 1: Kinetic Solubility Test (Turbidity in Media) Start->Solubility Interference Step 2: Cell-Free Redox Check (Compound + MTT w/o cells) Solubility->Interference Decision Does it reduce MTT? Interference->Decision Path_MTT Standard MTT/MTS Allowed (With Vehicle Controls) Decision->Path_MTT No Path_ATP MANDATORY: ATP Luminescence (CellTiter-Glo) or Resazurin Decision->Path_ATP Yes (False Positive Risk) Metabolism Step 3: Metabolic Activation Check (HepG2 vs. 3T3 or S9 Fraction) Path_MTT->Metabolism Path_ATP->Metabolism

Figure 1: Decision matrix for selecting cytotoxicity endpoints. Note that ATP assays are the recommended gold standard for methoxy compounds to avoid redox artifacts.

Protocol 1: Kinetic Solubility & Vehicle Optimization

Methoxy groups increase lipophilicity. Precipitation in aqueous media is the #1 cause of "flat" dose-response curves.

Materials
  • Compound Stock (typically 10-100 mM in 100% DMSO).

  • Complete Culture Media (with 10% FBS).

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance at 600 nm).

Procedure
  • Preparation: Prepare a 2X serial dilution of the compound in 100% DMSO first.

  • Media Dilution: Dilute each DMSO point 1:200 into pre-warmed media (Final DMSO = 0.5%).

    • Critical: Do not dilute directly into media without the intermediate DMSO step to prevent "shock precipitation."[1]

  • Incubation: Incubate the plate at 37°C for 4 hours (mimicking assay start conditions).

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Analysis: Any well with OD600 > 0.05 above the vehicle control indicates precipitation.

    • Limit of Solubility: The highest concentration before turbidity spikes.[1] Do not test above this limit in cell assays.

Protocol 2: The "Gold Standard" Multiplex Assay (ATP + LDH)

Because methoxy compounds can interfere with colorimetric redox assays, Luminescent ATP detection is the required standard. We multiplex this with LDH release to distinguish cytostatic effects from necrosis.

Rationale
  • ATP (CellTiter-Glo): Measures metabolic health. Unaffected by reductive methoxy-phenols.

  • LDH (Lactate Dehydrogenase): Measures membrane rupture (necrosis).

  • Multiplexing: Allows simultaneous determination of cell death vs. growth inhibition.

Materials
  • Cell Line: HepG2 (metabolically active) or target cell line.

  • Reagents: Promega CellTiter-Glo® (Luminescent) and CytoTox-ONE™ (Fluorescent LDH).

  • Controls:

    • Vehicle Control: 0.5% DMSO (or matched solvent).

    • Positive Control: 10 µM Staurosporine (Apoptosis) or 0.1% Triton X-100 (Necrosis).

    • Cell-Free Compound Control: Media + Compound (Highest Conc.)[1] + Assay Reagents (Detects chemical interference).

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., 10,000/well) in a 96-well white-walled, clear-bottom plate. Incubate 24h.

  • Treatment: Remove old media. Add 100 µL fresh media containing compound dilutions (determined in Protocol 1).

    • Note: Include 3 wells of "No Cell Control" (Media + Compound only).

  • Exposure: Incubate for 24–48 hours at 37°C.

  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant to a black 96-well plate.

    • Add 50 µL CytoTox-ONE reagent. Incubate 10 min RT.

    • Add 25 µL Stop Solution. Read Fluorescence (Ex 560nm / Em 590nm).

  • ATP Detection (Lysate):

    • To the original plate (cells + remaining 50 µL media), add 50 µL CellTiter-Glo reagent.

    • Shake on orbital shaker for 2 min (lyses cells).

    • Incubate 10 min RT (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Interpretation
OutcomeATP SignalLDH ReleaseInterpretation
Healthy HighLowNo Toxicity
Cytostatic LowLowGrowth Arrest (No membrane rupture)
Necrotic LowHighAcute Toxicity (Membrane rupture)
Interference High*N/AIf Cell-Free Control has high signal, assay is invalid.

Protocol 3: Metabolic Bioactivation Check

Methoxy compounds often require O-demethylation to exert toxicity. A lack of toxicity in standard lines (CHO, HEK) may be a false negative.

Mechanism of Action

The O-methyl group is removed by CYP450 enzymes (Phase I), often releasing formaldehyde or creating a reactive catechol/quinone intermediate.

Bioactivation cluster_tox Toxic Products Compound Methoxy-Compound (Lipophilic/Inert) Intermediate Unstable Hemiacetal Compound->Intermediate O-Demethylation CYP CYP450 (CYP1A1, 1B1, 2E1) Intermediate->CYP Phenol Reactive Phenol/Quinone (Redox Cycling -> ROS) Intermediate->Phenol Formaldehyde Formaldehyde (DNA Crosslinking) Intermediate->Formaldehyde

Figure 2: The bioactivation pathway of methoxy compounds. Toxicity is frequently driven by the downstream metabolites.

Experimental Setup
  • Parallel Cell Lines:

    • Line A (Competent): HepG2 (Liver) or HUVEC (Endothelial - expresses CYP1B1).

    • Line B (Null): CHO-K1 or NIH/3T3.

  • S9 Fraction Supplementation (Alternative):

    • If using a null cell line, add 1-2% Liver S9 fraction (with NADPH cofactor) to the media for 4-6 hours, then wash and replace with fresh media.

  • Endpoint: Use the ATP/LDH multiplex protocol defined in Section 5.

Validation: If Toxicity is observed in Line A but not Line B, the toxicity is metabolite-driven. If Toxicity is equal in both, it is a direct effect of the parent compound.

Troubleshooting & "Self-Validating" Controls

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), every experiment must include these specific controls:

  • The "Spectral Shift" Check:

    • Before running an MTT assay, mix the compound (highest conc.) with MTT reagent in a tube. If it turns blue/purple instantly, STOP . You cannot use MTT. Switch to ATP (CellTiter-Glo).

  • The "Solvent Shock" Control:

    • Always include a vehicle control with the exact % of DMSO used in the high-dose well. Methoxy compounds often require 0.5-1.0% DMSO; if your cells are sensitive to >0.1% DMSO, your "toxicity" might just be solvent stress.

  • The "Evaporation" Edge Effect:

    • Methoxy compounds are often volatile or semi-volatile. Do not use the outer 36 wells of the 96-well plate for data; fill them with PBS to maintain humidity and prevent "edge effects" that skew data.

References

  • Dierickx, P. J. (2004).[2] Cytotoxicity of 2-methoxyethanol and 2-methoxyacetic acid in rat and human hepatoma-derived cell cultures.[2] Toxicology in Vitro.

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica.

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.

  • Johansson, A., et al. (1995). Toxicity of 2-methoxyethanol to human cells in vitro: A comparison with other glycol ethers. Toxicology.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Sources

Method

Use of 4-Methoxy-3,3-dimethylbutanoic acid as a chemical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Methoxy-3,3-dimethylbutanoic acid as a specialized chemical intermediate. Introduction: A Niche Build...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Methoxy-3,3-dimethylbutanoic acid as a specialized chemical intermediate.

Introduction: A Niche Building Block in Chemical Synthesis

4-Methoxy-3,3-dimethylbutanoic acid is a carboxylic acid characterized by a sterically hindered gem-dimethyl group adjacent to the acid moiety and a methoxy group at the γ-position. While not a widely documented commodity intermediate, its unique structural features present intriguing possibilities for specialized applications in organic synthesis and drug discovery. The presence of a neopentyl-like core structure imparts significant steric bulk, which can influence reaction kinetics and molecular conformations. The methoxy group, on the other hand, introduces a polar and hydrogen bond-accepting site, potentially modulating the pharmacokinetic properties of derivative molecules.

This guide provides a comprehensive overview of the potential uses of 4-Methoxy-3,3-dimethylbutanoic acid, offering detailed protocols for its synthesis and subsequent transformations. The content is designed to be a practical resource for researchers looking to leverage the unique properties of this compound in the design of novel molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 4-Methoxy-3,3-dimethylbutanoic acid is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.

PropertyValueSource
Molecular Formula C₇H₁₄O₃PubChem
Molecular Weight 146.18 g/mol PubChem
IUPAC Name 4-methoxy-3,3-dimethylbutanoic acidLexiChem
CAS Number Not available
Boiling Point Estimated 220-230 °C
Density Estimated 1.0-1.1 g/cm³
pKa Estimated 4.5-5.0

Note: Some properties are estimated due to the limited availability of experimental data for this specific compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the gem-dimethyl groups, a singlet for the three protons of the methoxy group, and two singlets or an AX system for the methylene protons adjacent to the carboxylic acid and the methoxy group. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methoxy carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹). A C-O stretch from the ether linkage will also be present (around 1075-1150 cm⁻¹).

Proposed Synthesis of 4-Methoxy-3,3-dimethylbutanoic acid

As a starting point for its use as an intermediate, a reliable synthetic route is necessary. A plausible approach involves the Michael addition of methanol to a suitable α,β-unsaturated ester, followed by hydrolysis.

Protocol 1: Two-Step Synthesis from Methyl 3,3-dimethylacrylate

This protocol outlines a potential synthesis of the target compound.

Step 1: Michael Addition of Methanol to Methyl 3,3-dimethylacrylate

  • To a solution of sodium methoxide (0.1 eq) in anhydrous methanol, add methyl 3,3-dimethylacrylate (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 4-methoxy-3,3-dimethylbutanoate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Methoxy-3,3-dimethylbutanoic acid.

Applications as a Chemical Intermediate

The primary utility of 4-Methoxy-3,3-dimethylbutanoic acid as an intermediate lies in the reactions of its carboxylic acid group. The steric hindrance from the adjacent gem-dimethyl groups is a key consideration in planning these transformations.

Esterification Reactions

The formation of esters from this sterically hindered carboxylic acid can be challenging under standard Fischer esterification conditions. More robust methods are often required.

Protocol 2: Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate esterification under mild conditions.

  • Dissolve 4-Methoxy-3,3-dimethylbutanoic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous, non-polar solvent such as dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Amide Bond Formation

Similar to esterification, amide formation requires the use of coupling agents to overcome the low reactivity of the sterically hindered carboxylic acid.

Protocol 3: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent for forming amide bonds, even with sterically demanding substrates.

  • Dissolve 4-Methoxy-3,3-dimethylbutanoic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 15-30 minutes at room temperature to form the activated ester.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Reduction to 4-Methoxy-3,3-dimethylbutan-1-ol

The carboxylic acid can be reduced to the corresponding primary alcohol, which can serve as a versatile intermediate for further transformations.

Protocol 4: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a potent reducing agent capable of reducing carboxylic acids to alcohols.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5-2.0 eq) in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 4-Methoxy-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-3,3-dimethylbutan-1-ol.

  • Purify the alcohol by distillation or column chromatography.

Diagrams

Proposed Synthetic Workflow

Synthetic Workflow Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate Michael Addition Michael Addition Methyl 3,3-dimethylacrylate->Michael Addition  Methanol, NaOMe Methyl 4-methoxy-3,3-dimethylbutanoate Methyl 4-methoxy-3,3-dimethylbutanoate Michael Addition->Methyl 4-methoxy-3,3-dimethylbutanoate Hydrolysis Hydrolysis Methyl 4-methoxy-3,3-dimethylbutanoate->Hydrolysis  NaOH, H₂O/MeOH 4-Methoxy-3,3-dimethylbutanoic acid 4-Methoxy-3,3-dimethylbutanoic acid Hydrolysis->4-Methoxy-3,3-dimethylbutanoic acid

Caption: Proposed two-step synthesis of 4-Methoxy-3,3-dimethylbutanoic acid.

Applications as a Chemical Intermediate

Intermediate Applications cluster_0 Core Intermediate cluster_1 Transformations cluster_2 Derivative Products 4-Methoxy-3,3-dimethylbutanoic acid 4-Methoxy-3,3-dimethylbutanoic acid Esterification Esterification 4-Methoxy-3,3-dimethylbutanoic acid->Esterification  Alcohol, DCC, DMAP Amide Coupling Amide Coupling 4-Methoxy-3,3-dimethylbutanoic acid->Amide Coupling  Amine, HATU, DIPEA Reduction Reduction 4-Methoxy-3,3-dimethylbutanoic acid->Reduction  LiAlH₄ Esters Esters Esterification->Esters Amides Amides Amide Coupling->Amides Alcohol Alcohol Reduction->Alcohol

Caption: Key transformations of 4-Methoxy-3,3-dimethylbutanoic acid.

Safety and Handling

4-Methoxy-3,3-dimethylbutanoic acid should be handled with the standard precautions for a carboxylic acid.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

While 4-Methoxy-3,3-dimethylbutanoic acid is not a mainstream chemical intermediate, its unique structure offers potential for the synthesis of novel molecules with tailored properties. The steric hindrance of the gem-dimethyl group can be overcome with modern synthetic methods, allowing for the creation of a variety of derivatives. This guide provides a foundational framework for researchers to explore the chemistry of this interesting building block and to develop its applications in their respective fields.

References

  • PubChem. 4-Methoxy-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Homoveratric Acid. Organic Syntheses Procedure. [Link]

  • MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

Application

Application Note: Strategic Integration of Methoxy Substituents in Medicinal Chemistry

Executive Summary: The "Methoxy Advantage" In the optimization of small molecule drugs, the methoxy group ( ) is far more than a simple space-filler. It acts as a critical lever for fine-tuning the Lipophilic Ligand Effi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxy Advantage"

In the optimization of small molecule drugs, the methoxy group (


) is far more than a simple space-filler. It acts as a critical lever for fine-tuning the Lipophilic Ligand Efficiency (LLE) . Unlike the methyl group (the "Magic Methyl" effect), which invariably increases lipophilicity (

), an aromatic methoxy group is unique: it adds steric bulk and electron density while maintaining a near-neutral impact on lipophilicity (

to

) due to the oxygen atom’s hydrogen bond acceptor (HBA) capability balancing the methyl's hydrophobicity.

This guide details the strategic application of methoxy substituents to resolve potency-solubility trade-offs, provides a robust Chan-Lam coupling protocol for their installation, and outlines the critical microsomal stability workflows required to monitor their primary liability: O-demethylation.

Physicochemical & Structural Impact[1][2][3]

Comparative Metrics

The decision to install a methoxy group should be data-driven. The table below compares the methoxy group against common bioisosteres on an aromatic ring.

PropertyHydrogen (

)
Methyl (

)
Methoxy (

)
Chlorine (

)
Hammett

0.00-0.17 (Weak Donor)-0.27 (Strong Donor) +0.23 (Withdrawing)

0.00+0.50~0.00 to +0.10 +0.71
H-Bond Acceptor? NoNoYes (Weak) No (Very Weak)
Metabolic Risk LowBenzylic OxidationO-Dealkylation Low
Conformation NeutralSteric clashPlanar (Resonance) Steric clash
The "Conformational Lock" Effect

A methoxy group ortho to a biaryl axis or an amide bond often restricts bond rotation more effectively than a methyl group. The oxygen lone pairs can engage in intramolecular hydrogen bonding (IMHB) with adjacent protons (e.g., amide NH), "locking" the bioactive conformation and reducing the entropic penalty of binding.

Decision Logic: When to Deploy

Use the following logic flow to determine if a methoxy scan is appropriate for your lead series.

MethoxyDecisionTree Start Lead Optimization Issue Q1 Is the core electron-deficient? Start->Q1 Q2 Is solubility limiting? Q1->Q2 No Act1 Install -OCH3 (EDG effect) Q1->Act1 Yes Q3 Is metabolic stability poor? Q2->Q3 No Act2 Install -OCH3 (HBA effect) Q2->Act2 Yes Act3 AVOID -OCH3 (Risk of O-dealkylation) Q3->Act3 Yes (Site is exposed) Act4 Consider -OCF3 or -Cl Q3->Act4 Yes (Need blocking)

Figure 1: Decision logic for methoxy group installation during SAR cycles.

Synthetic Protocol: Copper-Mediated Chan-Lam Coupling[4][5][6][7]

While Williamson ether synthesis (


) is standard, it requires strong bases that many late-stage drug scaffolds cannot tolerate. The Chan-Lam coupling  is the superior method for medicinal chemistry, allowing the installation of methoxy groups onto aryl rings using boronic acids and methanol in open air.
Mechanism & Rationale

This reaction utilizes a Copper(II) species to facilitate an oxidative coupling between an aryl boronic acid and methanol.

  • Why this method? It proceeds at room temperature (or mild heat), tolerates amides/esters, and uses air as the terminal oxidant.

  • Critical Control: Molecular sieves must be used to sequester water, which competes with methanol for the copper center (leading to phenol byproducts).

Step-by-Step Protocol

Reagents:

  • Substrate: Aryl Boronic Acid (

    
     equiv)
    
  • Solvent/Reactant: Methanol (Reagent Grade, anhydrous)

  • Catalyst:

    
     (
    
    
    
    equiv - stoichiometric is faster/reliable for library synthesis)
  • Base: Pyridine (

    
     equiv) or 
    
    
    
  • Additive: 4Å Molecular Sieves (Activated)

Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a stir bar, add the Aryl Boronic Acid (

    
     mmol) and Activated 4Å Molecular Sieves (
    
    
    
    mg).
  • Solvation: Add anhydrous Methanol (

    
     mL).
    
  • Activation: Add Pyridine (

    
     mmol, 
    
    
    
    µL). Stir for 5 minutes.
  • Catalysis: Add

    
     (
    
    
    
    mmol,
    
    
    mg) in one portion.
  • Reaction: Cap the vial loosely (or use a drying tube) to allow air exchange. The reaction requires

    
    . Stir vigorously at room temperature for 16–24 hours.
    
    • Note: The solution typically turns dark blue/green.

  • Quench: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with EtOAc.[1]

  • Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with

    
     (to remove pyridine) followed by brine.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Self-Validation Check:

  • If the yield is low (<30%), check the dryness of the methanol. Water generates the phenol (Ar-OH) side product.

  • If the reaction stalls, sparge the solution with a balloon of

    
     for 5 minutes.
    

Biological Evaluation: Metabolic Stability (Microsomal)

The methoxy group is a "metabolic handle." CYP450 enzymes (specifically CYP2D6 and CYP2C19) frequently target it for O-demethylation , converting the lipophilic ether into a hydrophilic phenol, which is then rapidly glucuronidated and excreted.

Objective: Determine the Intrinsic Clearance (


) of the methoxy-substituted analog using Human Liver Microsomes (HLM).
Experimental Workflow (HLM Assay)

HLM_Workflow Step1 Prep: 1µM Compound + Microsomes (0.5mg/mL) Step2 Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 Initiation: Add NADPH (1mM) Step2->Step3 Step4 Sampling: 0, 5, 15, 30, 45 min Step3->Step4 Step5 Quench: Cold ACN + Internal Std Step4->Step5 Step6 Analysis: LC-MS/MS (MRM Mode) Step5->Step6

Figure 2: Step-by-step workflow for the Human Liver Microsome stability assay.

Detailed Protocol

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Procedure:

  • Master Mix Prep: Prepare a solution of HLM (

    
     mg/mL final) and Test Compound (
    
    
    
    µM final) in Phosphate Buffer.
    • Why 1 µM? To ensure the reaction remains first-order (well below

      
      ).
      
  • Pre-Incubation: Warm the Master Mix at 37°C for 5 minutes.

    • Why? To equilibrate temperature; adding cold buffer to enzymes alters kinetics.

  • Initiation: Add NADPH (final conc.

    
     mM) to start the reaction.
    
  • Sampling: At

    
     minutes, remove 
    
    
    
    µL of the reaction mixture.
  • Quenching: Immediately dispense into

    
     µL of ice-cold Stop Solution. Vortex for 10 minutes.
    
  • Clarification: Centrifuge at

    
     rpm for 20 minutes at 4°C to pellet precipitated proteins.
    
  • Analysis: Inject supernatant onto LC-MS/MS monitoring the parent ion transition.

Data Analysis & Interpretation

Calculate the slope (


) of the natural log of percent remaining vs. time.




Interpretation Guide:

  • 
    :  High Stability. The methoxy group is likely sterically shielded or electronically deactivated.
    
  • 
    :  High Instability. The methoxy group is a "soft spot."
    
    • Remediation: Add fluorine to the methoxy (

      
      ) or place a substituent (F, Cl) ortho to the methoxy group to sterically hinder CYP approach.
      

Case Study: Gefitinib (Iressa)[9][10]

Context: Gefitinib is an EGFR inhibitor used in NSCLC.[2][3][4][5] Methoxy Application: The quinazoline core features a 6-methoxy and a 7-methoxy-derived side chain. Mechanistic Role:

  • Solubility: The ether linkages break the planarity/stacking of the quinazoline slightly and accept hydrogen bonds from water, improving solubility compared to a simple alkyl chain.

  • Binding: The methoxy oxygen acts as a weak H-bond acceptor within the ATP binding pocket.

  • Metabolism: The O-demethylation of Gefitinib is a known metabolic pathway, but the rate is sufficiently slow to allow once-daily oral dosing, proving that methoxy groups are viable in successful drugs if optimized correctly.

References

  • Chiodi, D., & Ishihara, Y. (2024).[6] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[6]

  • Qiao, J. X., et al. (2025). Methoxy group: a non-lipophilic "scout" for protein pocket finding.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[8] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. (Seminal Chan-Lam Paper).[4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for HLM Protocols).

  • PubChem. (2025).[2] Gefitinib Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in small-scale organic synthesis

Technical Support Center: Small-Scale Organic Synthesis A Senior Application Scientist's Guide to Improving Yield and Purity Welcome to the Technical Support Center for Small-Scale Organic Synthesis. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Small-Scale Organic Synthesis

A Senior Application Scientist's Guide to Improving Yield and Purity

Welcome to the Technical Support Center for Small-Scale Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the daily challenges of optimizing chemical reactions. Instead of a generic overview, we will directly address specific, practical issues in a question-and-answer format, grounded in mechanistic principles and validated by field experience. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the integrity of your results.

This center is structured to mirror the typical workflow of a synthetic experiment:

  • Reaction Optimization & Execution: Addressing issues that arise before and during the reaction.

  • Reaction Work-up & Isolation: Focusing on the critical step of separating your crude product from the reaction mixture.

  • Purification Techniques: Troubleshooting the final step to achieve high purity of your target compound.

Part 1: Reaction Optimization & Execution

This section focuses on the proactive steps and troubleshooting measures that can be taken to maximize the conversion of starting materials to the desired product while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and TLC analysis shows significant starting material even after extended reaction times. What are the most likely causes?

A1: Stalled reactions are a common issue, often attributable to several key factors:

  • Reagent Purity and Stoichiometry: Impurities in starting materials can act as inhibitors or catalysts for side reactions, consuming reagents and lowering the effective concentration.[1] It is crucial to verify the purity of your starting materials, especially if they are old or have been stored improperly. Accurately calculating and weighing reagents is also critical.[2]

  • Solvent Quality: Trace amounts of water or oxygen can quench sensitive reagents (e.g., organometallics, strong bases) or inhibit certain catalysts.[3] Using freshly dried, degassed solvents is paramount for moisture- and air-sensitive reactions.[4][5]

  • Temperature Control: Many reactions have a specific activation energy barrier. Insufficient heating can lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials, reagents, or the product itself.[3][6] Ensure your heating apparatus is calibrated and providing consistent, uniform heat.

  • Catalyst Deactivation: In catalytic reactions, the catalyst can be "poisoned" by impurities or degrade over the course of the reaction. If you suspect catalyst deactivation, consider adding a fresh portion of the catalyst or using a more robust catalytic system.

Q2: My TLC shows the formation of multiple new spots, indicating a complex mixture of byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity is often a result of reaction conditions that are too harsh or not sufficiently controlled. Consider the following adjustments:

  • Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly favor the kinetic product over thermodynamic byproducts.

  • Slow Addition of Reagents: Adding a reactive reagent dropwise, often via a syringe pump, can maintain a low instantaneous concentration.[2] This can prevent side reactions that are higher order in that reagent and also helps control any exotherms.

  • Choice of Solvent: The solvent can influence reaction pathways by stabilizing or destabilizing transition states. Changing the polarity or coordinating ability of the solvent can sometimes dramatically improve selectivity.

  • Optimize Stoichiometry: Using a slight excess of one reagent can sometimes push the equilibrium towards the desired product and consume the limiting reagent completely, simplifying purification. However, this must be balanced against the difficulty of removing the excess reagent later.

Workflow Diagram: Systematic Reaction Optimization

The following diagram illustrates a logical workflow for optimizing a reaction, moving from initial screening to fine-tuning of parameters. This approach is more efficient than the traditional "one variable at a time" (OVAT) method.[7]

Reaction_Optimization_Workflow Reaction Optimization Workflow A Define Objectives (Yield, Purity, Selectivity) B Initial Screening (Solvent, Base/Catalyst, Temperature) A->B Design Initial Experiments C Analyze Results (TLC, LC-MS, NMR) B->C Run Small-Scale Reactions D Identify Key Variables C->D Interpret Data E Fine-Tuning (Concentration, Stoichiometry, Time) D->E Design Factorial Experiments (e.g., DoE) G Proceed to Scale-Up D->G If successful E->C Iterate F Validate Optimal Conditions

Caption: A structured approach to reaction optimization.

Part 2: Reaction Work-up & Isolation

The work-up phase is where many preventable losses in yield occur. The goal is to efficiently separate the desired product from the reaction solvent, unreacted starting materials, reagents, and soluble byproducts.[8]

Frequently Asked Questions (FAQs)

Q1: I'm performing an aqueous work-up, but I'm forming a persistent emulsion. How can I break it and prevent it from happening again?

A1: Emulsions are colloidal suspensions of one liquid in another and are common when there are surfactants or fine particulates at the interface of the organic and aqueous layers. To address this:

  • To Break an Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which often breaks the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.

  • To Prevent an Emulsion:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Dilution: Ensure that both the organic and aqueous phases are not overly concentrated. Adding more of both the organic solvent and water can sometimes prevent emulsion formation.[9]

Q2: My product is polar and seems to be partially soluble in the aqueous layer during extraction. How can I improve its recovery?

A2: Recovering polar products from an aqueous phase requires modifying the extraction procedure to decrease the product's solubility in water or increase its affinity for the organic phase.

  • "Salting Out": Before extracting, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This reduces the ability of water to solvate organic molecules, driving your polar product into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extraction apparatus may be necessary. This technique repeatedly passes fresh organic solvent through the aqueous layer, gradually extracting the compound.

  • Solvent Choice: Switch to a more polar extraction solvent, such as ethyl acetate or even n-butanol, which can better solvate the polar product. Be mindful that this may also pull more impurities into the organic layer.

Q3: After extraction and evaporation, my crude product is an oil, but I expect a solid. What went wrong?

A3: This is a classic problem that can point to several issues:

  • Residual Solvent: The most common cause is residual solvent. Ensure you have removed all the solvent under high vacuum, possibly with gentle heating if your compound is stable. An NMR spectrum will quickly reveal the presence of solvent.[10][11]

  • Impurities: The presence of impurities can act as a "eutectic" mixture, depressing the melting point of your compound and preventing crystallization.[1] The product may require further purification.

  • Polymorphism/Amorphous Solid: Your compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can appear as a glass or oil. Try dissolving the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) and then removing the solvent quickly on a rotary evaporator. This can sometimes induce crystallization.

Protocol: Standard Aqueous Work-up

This protocol outlines a standard procedure for quenching a reaction and extracting the product.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) to neutralize any reactive species.[8]

  • Transfer: Transfer the quenched mixture to a separatory funnel.

  • Extraction: Add the chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane). The volume should typically be comparable to the aqueous volume.[12]

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 10-15 times.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and drain the lower layer. Pour the upper layer out through the top of the funnel to avoid re-contaminating the layers.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.[12]

  • Combine & Wash: Combine all organic layers. Wash the combined organic layer with brine to begin the drying process.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[13]

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: Purification Techniques

Purification is the final and often most challenging step. The choice of technique depends on the physical properties of your compound and the nature of the impurities.

Troubleshooting Guides

Q1: My compound is streaking or "tailing" on the column, leading to poor separation. What is the cause?

A1: Tailing is often caused by interactions between your compound and the stationary phase (usually silica gel).

  • Compound is Too Polar: If your compound is highly polar, it may bind too strongly to the acidic silica gel. Try adding a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

  • Sample Overload: You may have loaded too much material onto the column. For a given column diameter, there is a maximum amount of crude material that can be effectively separated.

  • Inappropriate Loading Solvent: If you dissolve your crude sample in a solvent that is much stronger than your mobile phase, it will cause band broadening and streaking.[14] Always dissolve your sample in a minimal amount of the mobile phase or a weaker solvent.

Q2: My compound came off the column, but it's still impure. The spots were well-separated on the TLC plate.

A2: This discrepancy between TLC and column chromatography is common.

  • Overloading: This is the most frequent cause. A separation that looks good on an analytical TLC plate (which has a very low sample load) can fail on a preparative column if too much material is loaded.

  • Column Packing: A poorly packed column will have channels and cracks, leading to inefficient separation. Ensure your silica slurry is homogenous and that you pack the column without introducing air bubbles.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, reducing separation efficiency.

Q1: I've cooled my solution, but no crystals have formed.

A1: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate.

  • Induce Crystallization:

    • Scratch Method: Scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[15]

  • Solvent Choice: The chosen solvent may be too good; your compound might be too soluble even at low temperatures. In this case, you may need to add an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with the first solvent – dropwise until the solution becomes cloudy, then warm slightly to clarify and cool again.[16]

Q2: My recrystallized product shows a low or broad melting point, indicating it's still impure.

A2: This suggests that impurities were trapped within the crystal lattice during crystallization.

  • Cooling Rate: Cooling the solution too quickly can cause impurities to be occluded in the rapidly forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9]

  • Insufficient Washing: After filtering the crystals, it is crucial to wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[15][17]

  • Inappropriate Solvent: The impurities may have similar solubility properties to your product in the chosen solvent. A different recrystallization solvent or solvent system may be required.

Data Presentation: Choosing a Drying Agent

The choice of drying agent is critical for removing residual water from the organic phase after an aqueous work-up. The ideal agent should be efficient, fast, and inert to your product.[13][18]

Drying AgentCapacitySpeedAciditySuitable ForNot Suitable For
Na₂SO₄ HighSlowNeutralGeneral pre-drying, very wet solutionsAchieving rigorously anhydrous conditions
MgSO₄ ModerateFastWeakly AcidicGeneral purpose, neutral & acidic compoundsHighly acid-sensitive compounds
CaCl₂ HighFastNeutralHydrocarbons, ethers, alkyl halidesAlcohols, amines, ketones, esters (forms complexes)[18]
K₂CO₃ ModerateModerateBasicBasic compounds, neutral compoundsAcidic compounds
3Å Mol. Sieves LowModerateNeutralAchieving very low water content (<10 ppm)[4][19]Bulk water removal

Table based on information from multiple sources.[4][13][18][19]

Diagram: Purity Assessment Workflow

After purification, it's essential to assess the purity of the final compound. This workflow outlines a standard sequence of analytical techniques.

Purity_Assessment_Workflow Post-Purification Purity Assessment A Purified Compound (Post-Column/Recrystallization) B TLC Analysis (Single Spot?) A->B B->A No, Re-purify C ¹H NMR Spectroscopy B->C Yes D Assess for Impurity Peaks C->D E Quantitative NMR (qNMR) (If high purity required) D->E High Purity Needed F LC-MS or GC-MS D->F Impurities Detected H Final Characterization (¹³C NMR, HRMS, IR) D->H Clean Spectrum E->H G Assess for Trace Impurities (>99% Purity Check) F->G G->H Purity Confirmed

Caption: A standard workflow for verifying compound purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for assessing purity.[20][21] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte peak to that of a certified internal standard.[22][23]

References

  • Fiveable. (2025, August 15). Aqueous workup Definition - Organic Chemistry II Key Term.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Available from: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (2025). A Comparative Guide to Dehydrating Agents in Organic Synthesis: Benchmarking 1,3-Dimethoxypropane.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry, 50(14), 3363–3372. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. Available from: [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Lee, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available from: [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Scribd. (n.d.). Common Drying Agents in Organic Chemistry.
  • Gao, H., Wang, Z., & Ji, Z. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Digital Discovery, 3(6), 1146-1165. Available from: [Link]

  • Ordyk, J. (n.d.). How to set up a TLC analysis.
  • ChemAI. (n.d.). Optimising retrosynthetic synthesis for small molecule discovery.
  • University of Victoria. (n.d.). Thin layer chromatography.
  • Williams, D. B. G., & Lawton, M. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Merck Millipore. (n.d.). TLC Tips and Tricks.
  • Li, C.-J., & Tunge, J. A. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Organic Letters, 20(13), 4004–4007. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • McQuade, S. T., & Siler, D. A. (2021). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Catalysis, 11(11), 6936-6949. Available from: [Link]

  • Fiveable. (2025, August 15). Impurities Definition - Intro to Chemistry Key Term.
  • ULisboa. (n.d.). Optimizing chemical reaction conditions with artificial intelligence.
  • MACS-AGRO. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Science Madness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?
  • ResearchGate. (n.d.). Optimizing the reaction conditions.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • Helal, M. A., & El-Azzouny, A. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 635-642. Available from: [Link]

  • Pickering Laboratories. (n.d.). TROUBLESHOOTING GUIDE.
  • Shimadzu. (n.d.). Liquid Chromatography.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of methoxy-substituted carboxylic acids.

Comparative SAR Guide: Methoxy-Substituted Carboxylic Acids in Medicinal Chemistry Executive Summary: The "Goldilocks" Substituent In the optimization of carboxylic acid scaffolds (e.g., benzoic acids, phenylacetic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative SAR Guide: Methoxy-Substituted Carboxylic Acids in Medicinal Chemistry

Executive Summary: The "Goldilocks" Substituent

In the optimization of carboxylic acid scaffolds (e.g., benzoic acids, phenylacetic acids), the methoxy group (


) serves as a critical bioisostere. It occupies a unique physicochemical niche, bridging the gap between the lipophilic, steric bulk of a methyl group (

) and the electronic properties of a hydroxyl group (

).

This guide objectively compares the performance of methoxy-substituted carboxylic acids against their hydroxy, methyl, and chloro analogs. Analysis focuses on two primary domains: Antimicrobial Efficacy (Benzoic Acid derivatives) and COX Inhibition (Naproxen/NSAID scaffolds).

Key Takeaway: The methoxy group is the superior choice when a target requires a hydrogen bond acceptor (HBA) within a hydrophobic pocket, without the desolvation penalty or metabolic conjugation liability of a free hydroxyl donor.

Physicochemical Profiling: Electronic & Steric Comparison

To rationally design analogs, one must understand how methoxy substitution alters the core carboxylic acid's acidity (pKa) and lipophilicity (LogP).

Table 1: Comparative Substituent Effects on Benzoic Acid Scaffolds

Substituent (Para-Position)Hammett Constant (

)
Electronic EffectpKa (of Benzoic Acid)LogP (Lipophilicity)H-Bonding Capacity
-H (Unsubstituted) 0.00Reference4.201.87None
-Cl (Chloro) +0.23Withdrawing (Inductive)3.99 (Stronger Acid)2.65Weak Acceptor
-CH

(Methyl)
-0.17Weak Donor (Hyperconj.)4.372.27None
-OCH

(Methoxy)
-0.27 Strong Donor (Resonance) 4.47 1.96 Acceptor Only
-OH (Hydroxy) -0.37Strongest Donor4.58 (Weakest Acid)1.58Donor & Acceptor

Expert Insight: Note that while both


 and 

are electron-donating groups (EDGs) that raise pKa (weakening the acid),

raises it less than

. This is crucial for membrane permeability. The

-hydroxybenzoic acid is less lipophilic and more ionized at physiological pH than the methoxy analog, often resulting in lower passive transport across bacterial membranes or the Blood-Brain Barrier (BBB).

Case Study A: Antimicrobial Potency (Benzoic Acid Derivatives)

Context: Benzoic acids act as antimicrobial preservatives by penetrating bacterial cells in their undissociated form and acidifying the cytoplasm.

Performance Comparison:

  • Methoxy vs. Hydroxy: In Escherichia coli assays,

    
    -methoxybenzoic acid (Anisic acid) consistently outperforms 
    
    
    
    -hydroxybenzoic acid. The hydroxyl group's high polarity prevents efficient crossing of the lipopolysaccharide (LPS) layer in Gram-negative bacteria.
  • The Ortho-Effect Exception:

    
    -Methoxybenzoic acid is less active than 
    
    
    
    -hydroxybenzoic acid (Salicylic acid).
    • Mechanism:[1][2][3][4][5][6] Salicylic acid forms an intramolecular hydrogen bond between the phenolic

      
       and the carboxyl carbonyl. This "masks" the polar groups, effectively increasing lipophilicity and membrane permeation. The methoxy group cannot donate a hydrogen bond, preventing this masking effect.
      

Experimental Data Summary (MIC against S. aureus):

  • 
    -Chlorobenzoic acid:  150 µg/mL (High lipophilicity, toxicity concerns).[7]
    
  • 
    -Methoxybenzoic acid:  400 µg/mL (Balanced potency/solubility).
    
  • 
    -Hydroxybenzoic acid:  >800 µg/mL (Poor permeability).
    

Case Study B: Ligand-Receptor Binding (Naproxen SAR)

Context: Naproxen is a propionic acid NSAID where the methoxy group plays a pivotal role in COX enzyme inhibition.

Structural Logic: The Naproxen scaffold binds to the cyclooxygenase (COX) active site.[8] The


-methoxy group is positioned in a specific hydrophobic pocket near Trp-387 and Tyr-385.[8]
  • Methoxy (

    
    ):  Fits perfectly into the hydrophobic cleft. The oxygen atom acts as a weak H-bond acceptor, while the methyl cap provides necessary van der Waals contacts.
    
  • Hydroxy (

    
    ):  This is the primary metabolite (
    
    
    
    -desmethylnaproxen). It shows <30% inhibition compared to the parent drug. The free hydroxyl is too polar for the hydrophobic pocket and requires energetic desolvation to bind.
  • Methyl (

    
    ):  While sterically similar, it lacks the electronegative oxygen, losing the electrostatic guidance required for optimal orientation in the active site.
    

Metabolic Liability: The methoxy group is the primary site of metabolic clearance via O-demethylation (mediated by CYP2C9).

  • Optimization Strategy: If half-life is too short due to rapid demethylation, medicinal chemists often replace

    
     with 
    
    
    
    (Trifluoromethoxy) or
    
    
    to block metabolism while maintaining lipophilicity, though this often alters electronic properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To validate the SAR of methoxy-substituted acids, the following broth microdilution protocol is the industry standard for determining potency against bacterial strains.

Objective: Determine the lowest concentration of substituted benzoic acid required to inhibit visible bacterial growth.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Test Compounds: Benzoic acid,

    
    -Anisic acid (
    
    
    
    -OMe),
    
    
    -Hydroxybenzoic acid.[7]
  • Bacterial Strain: E. coli ATCC 25922.

  • Resazurin dye (optional viability indicator).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve compounds in DMSO to a concentration of 10 mg/mL. Ensure complete solubilization (sonicate if necessary).

  • Dilution Series: In a 96-well plate, add 100 µL of MHB to columns 2-12. Add 200 µL of stock solution to column 1. Perform serial 1:2 dilutions across the plate to column 10.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100 in MHB.
    
  • Inoculation: Add 100 µL of the diluted inoculum to all wells (Final volume 200 µL).

    • Final Test Range: 2500 µg/mL down to ~4 µg/mL.

  • Controls:

    • Positive Control: Ciprofloxacin (known antibiotic).

    • Negative Control: DMSO vehicle only (ensure <1% final concentration).

    • Sterility Control: Media only.

  • Incubation: Seal plate and incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration well with no visible growth.

Visualizing the SAR Decision Workflow

The following diagram illustrates the decision logic for introducing a methoxy group during Lead Optimization.

SAR_Decision_Tree Start Lead Compound Optimization: Carboxylic Acid Scaffold Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Solubility Is Solubility/Permeability Optimal? Check_Potency->Check_Solubility Yes Add_OCH3 Add -OCH3 Group (Balanced Lipophilicity, H-Bond Acceptor) Check_Potency->Add_OCH3 No (Need H-Bond Acceptor) Check_Metabolism Is Metabolic Stability High? Check_Solubility->Check_Metabolism Yes Add_OH Add -OH Group (Increases Solubility, decreases Permeability) Check_Solubility->Add_OH Too Lipophilic Check_Solubility->Add_OCH3 Too Hydrophilic (Need Permeability) Add_Cl Add -Cl or -CF3 (Increases Lipophilicity, Blocks Metabolism) Check_Metabolism->Add_Cl No (Rapid O-Demethylation) Final_Candidate Optimized Clinical Candidate Check_Metabolism->Final_Candidate Yes Add_OH->Check_Potency Add_OCH3->Check_Metabolism Add_Cl->Check_Solubility

Figure 1: Strategic decision tree for substituent selection on carboxylic acid scaffolds. The methoxy group acts as a bridge when balancing permeability and solubility.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and LogP values).
  • Duggan, K. C., et al. (2010). "Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen." Journal of Biological Chemistry. Link

  • Wojciechowski, M., et al. (2021). "An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli." Scientific Reports. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolic Liability of the Methoxy Group in Drug Discovery." Current Drug Metabolism.
  • Seydel, J. K. (1971). "Structure-Activity Relationships in a Series of Benzoic Acids as Preservatives." Journal of Medicinal Chemistry. Link

Sources

Comparative

Benchmarking Biological Efficacy: A Comparative Guide for Drug Discovery

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Development Scientists Strategic Framework: The Science of "Better" In dr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Development Scientists

Strategic Framework: The Science of "Better"

In drug discovery, "activity" is binary, but "efficacy" is relative. Benchmarking is not merely running a new compound alongside a standard; it is the rigorous statistical validation that a shift in potency is biologically relevant and not an artifact of assay noise.

This guide moves beyond basic


 determination. It establishes a framework for Superiority  (is it more potent?) and Non-Inferiority  (is it safer/equivalent?) using the Minimum Significant Ratio (MSR)  and Cheng-Prusoff  corrections to ensure data portability.
The Benchmarking Decision Logic

The following workflow outlines the critical path for validating a new chemical entity (NCE) against a known active compound (Reference).

BenchmarkingWorkflow Start Compound X (NCE) Assay Assay Optimization (Z-Factor > 0.5) Start->Assay Ref Reference Std (e.g., Doxorubicin) Ref->Assay Biochem Biochemical Target Engagement Assay->Biochem Cell Cellular Phenotypic Screen Assay->Cell Norm Data Normalization (Cheng-Prusoff) Biochem->Norm Ki Calculation Stats Statistical Check (MSR Analysis) Cell->Stats IC50 Shift Decision Efficacy Profile Norm->Decision Stats->Decision

Figure 1: Strategic workflow for comparative benchmarking. Note the parallel processing of biochemical and cellular data streams.

Core Protocol A: Biochemical Potency (Target Engagement)

Objective: Determine the intrinsic affinity (


) of the NCE compared to the Reference.
Why: 

values are dependent on substrate concentration and assay conditions.

is an absolute constant, allowing for valid historical comparison.
Method: TR-FRET Competition Binding

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer to measure the displacement of a known tracer by the test compound.

Step-by-Step Workflow
  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reference Standard: Dissolve the known active (e.g., Staurosporine for kinases) to 10 mM in 100% DMSO. Perform 1:3 serial dilution (10 points).

  • Enzyme/Protein Mix: Dilute target protein to

    
     the final concentration (
    
    
    
    nM).
  • Tracer Mix: Prepare fluorescent tracer at

    
     concentration. Critical:  Tracer concentration must be 
    
    
    
    of the tracer to ensure sensitive competition.
  • Reaction Assembly:

    • 5 µL Test Compound/Reference.

    • 5 µL Enzyme Mix.

    • Incubate 15 min at RT.

    • 5 µL Tracer/Antibody Mix.

    • 5 µL FRET Acceptor.

  • Readout: Measure signal ratio (665 nm / 615 nm) on a multi-mode plate reader (e.g., EnVision).

Data Normalization (The Cheng-Prusoff Correction)

Raw


 data must be converted to 

to validate benchmarking claims.


  • 
    :  Calculated from dose-response curve.
    
  • 
    :  Concentration of substrate/tracer used in the assay.
    
  • 
    :  Michaelis-Menten constant (or 
    
    
    
    of the tracer).

Expert Insight: If your Reference compound's


 shifts between runs, but the calculated 

remains stable, your assay is robust. If

fluctuates, check for enzyme degradation or aggregation.

Core Protocol B: Cellular Efficacy (Phenotypic Viability)

Objective: Assess functional potency in a physiologically relevant environment. Why: Biochemical affinity does not guarantee cellular permeability.

Method: ATP-Based Luminescence (CellTiter-Glo)

This assay benchmarks the compound's ability to inhibit cell proliferation or induce cytotoxicity relative to the standard.

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., A549, HepG2) at 3,000 cells/well in 384-well white opaque plates.

  • Equilibration: Incubate overnight (16-24h) to allow attachment.

  • Dosing:

    • Add compounds using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO carryover.

    • Benchmark Control: Include the Reference compound on every plate, not just every run.

    • DMSO Limit: Final DMSO concentration must be <0.5% (v/v).

  • Incubation: Standard is 72 hours at 37°C/5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake 2 min; incubate 10 min dark.

  • Quantification: Measure Total Luminescence.

Statistical Rigor: The Z-Factor

Before accepting any benchmarking data, calculate the Z-factor (Zhang et al., 1999) to ensure the assay window is sufficient to distinguish the "Active" signal from noise.


[1]
  • Target:

    
     is required for quantitative benchmarking.
    

ZFactorLogic Calc Calculate Z-Factor Check Check Value Calc->Check Fail Z < 0.5 REJECT DATA Check->Fail High Noise Pass Z > 0.5 ACCEPT DATA Check->Pass Robust Window Action1 Optimize Reagents Check Pipetting Fail->Action1 Action2 Proceed to MSR Analysis Pass->Action2

Figure 2: Quality Control logic using Z-Factor. Data with Z < 0.5 cannot be used for reliable potency comparisons.

Data Presentation & Interpretation

When publishing or presenting benchmarking data, raw numbers are insufficient. You must present the Relative Potency (REP) and the Minimum Significant Ratio (MSR) .

The Minimum Significant Ratio (MSR)

The MSR defines the fold-change required between two compounds to claim they are truly different. In most robust cellular assays, the MSR is approximately 3.0 .

  • If

    
    , the compounds are statistically equivalent.
    
Comparative Data Table
MetricReference Std (Doxorubicin)Compound X (NCE)Shift (Fold)Statistical Interpretation
Biochem

(nM)


3.0x Superior (Target Affinity)
Cellular

(nM)


1.1x Non-Inferior (Within MSR noise)
Z-Factor (Assay) 0.720.72N/AAssay Validated
Selectivity Index 10x50x5.0x Superior (Safety Profile)

Table 1: Example benchmarking dataset. Note that while Compound X is 3x more potent biochemically, it is functionally equivalent in cells, likely due to permeability issues. However, it possesses a superior selectivity index.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2][3][4] A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[1][4] Journal of Biomolecular Screening.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

  • NCATS Assay Guidance Manual. (Updated 2024). Minimum Significant Ratio – A Statistic to Assess Assay Variability.[5][6][7] National Center for Advancing Translational Sciences.[8][9][10]

  • Eastwood, B. J., et al. (2006). The minimum significant ratio: a statistical parameter to characterize the reproducibility of potency estimates from concentration-response assays.[11] Journal of Biomolecular Screening.

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety Guide: Proper Disposal of 4-Methoxy-3,3-dimethylbutanoic Acid

[1] Part 1: Executive Summary & Core Directive The Directive: 4-Methoxy-3,3-dimethylbutanoic acid (CAS: 5581-42-0 / Note: CAS is structure-dependent, verify specific isomer) is a functionalized carboxylic acid used prima...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

The Directive: 4-Methoxy-3,3-dimethylbutanoic acid (CAS: 5581-42-0 / Note: CAS is structure-dependent, verify specific isomer) is a functionalized carboxylic acid used primarily as a pharmaceutical intermediate.[1] Unlike simple solvents, its dual functionality (ether and acid) and gem-dimethyl steric bulk require specific handling to prevent unexpected exothermic events during waste consolidation.[1]

Immediate Action Plan:

  • Classify: Segregate as Non-Halogenated Organic Acid .

  • Isolate: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1]

  • Containerize: Use chemically resistant HDPE or amber glass containers.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This molecule presents specific behaviors driven by its structure.[1]

PropertyData/CharacteristicOperational Implication
Functional Groups Carboxylic Acid (-COOH) Methoxy Ether (-OCH3)Acidic; potential for peroxide formation (low risk but non-zero due to ether) over long storage.[1]
Acidity (pKa) ~4.8 (Estimated)Weak acid.[1] Will react exothermically with bases.[1]
Physical State Liquid or Low-Melting SolidViscosity changes with temperature; ensure no solidification in waste lines.[1]
Flash Point >93°C (Estimated)Combustible.[1] Classified as Class IIIB liquid (NFPA).[1]
Stability Gem-dimethyl groupIncreases thermal stability but does not negate acidity.[1]
The "Why" Behind the Protocol
  • Ether Linkage: While less prone to peroxidation than simple ethers, the methoxy group requires that we treat old/crystallized containers with caution.

  • Gem-Dimethyl Effect: The steric bulk near the acid group may slow down neutralization rates, leading to a "delayed exotherm" if mixed rapidly with bases. Always add waste slowly.

Part 3: Pre-Disposal Assessment Workflow

Before moving the container, execute this self-validating check to determine the correct waste stream.

DisposalAssessment Start Waste Generation CheckpH Check pH / Identity Start->CheckpH CheckContam Contaminants? CheckpH->CheckContam Halogens Contains Halogens? (Cl, Br, F, I) CheckContam->Halogens No Oxidizers Mixed with Oxidizers? CheckContam->Oxidizers Yes StreamA Stream A: Non-Halogenated Organic Acid Halogens->StreamA No (Standard Path) StreamB Stream B: Halogenated Waste Halogens->StreamB Yes Oxidizers->Halogens No StreamC Stream C: High Hazard (Do Not Consolidate) Oxidizers->StreamC Yes (e.g. HNO3)

Figure 1: Decision logic for segregating 4-Methoxy-3,3-dimethylbutanoic acid waste. Note that Stream A is the standard path for the pure substance.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

Goal: Prevent cross-reactivity in the central accumulation area.

  • Select Container:

    • Primary Choice: High-Density Polyethylene (HDPE) carboy.[1] HDPE is resistant to weak organic acids and physical impact.[1]

    • Secondary Choice: Amber glass (if the waste contains solvents incompatible with plastic, though rare for this acid).

    • Constraint: Do not use metal cans (steel/aluminum) as the acid will corrode the container, leading to leaks.

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste label before adding the first drop of waste.

    • Required Fields:

      • Chemical Name: "4-Methoxy-3,3-dimethylbutanoic acid" (Do not use abbreviations).[1][2]

      • Hazards: "Corrosive" (due to acidity), "Irritant".[1]

Phase 2: Transfer & Consolidation

Goal: Safe transfer from bench to waste container.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for pouring acids.[1]

    • Hands: Nitrile gloves (Minimum thickness: 0.11 mm).[1] Double-glove if handling large volumes.[1]

    • Body: Lab coat buttoned to the neck.

  • The Transfer:

    • Perform all transfers in a fume hood .

    • Use a funnel with a splash guard.[1]

    • Critical Step: If mixing with other compatible organic acids (e.g., Acetic Acid waste), add the 4-Methoxy-3,3-dimethylbutanoic acid slowly.[1] Watch for heat generation.[1][3][4][5]

    • Prohibition:[6][7] Never fill the container >90%.[1] Leave headspace for thermal expansion.[1]

Phase 3: Spill Contingency (In-Lab)

If a minor spill (<500 mL) occurs:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Apply Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.[1]

    • Observation: Wait for bubbling (CO₂ evolution) to cease.[1]

  • Collect: Scoop the neutralized slurry into a separate container labeled "Solid Debris from Chemical Spill."

  • Clean: Wash the surface with soap and water.[1][3][6]

Part 5: Regulatory & Logistics (RCRA/EPA)[1][8]

Waste Classification

Under US EPA RCRA regulations, this substance does not have a specific "P" or "U" listing. However, it is regulated based on Characteristics :

  • D001 (Ignitability): Applicable if the waste formulation has a flash point <60°C (unlikely for pure acid, but likely if mixed with solvents).

  • D002 (Corrosivity): Applicable if pH ≤ 2.[1][8]

  • Destruction Method: The preferred method is Fuel Blending/Incineration .[1] This ensures the complete destruction of the organic skeleton and the ether linkage.

Storage Limits
  • Satellite Accumulation Area (SAA): You may store up to 55 gallons in the lab SAA.[1]

  • Time Limit: Once full, move to the Central Accumulation Area within 3 days.

Part 6: References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Identification Guidance (RCRA).[1] Retrieved from [Link][1]

  • PubChem. 4-Methoxy-3,3-dimethylbutanoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-3,3-dimethylbutanoic acid
Reactant of Route 2
4-Methoxy-3,3-dimethylbutanoic acid
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